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Compound of Interest

Compound Name: Chloromethyl chlorosulfate

Cat. No.: B1222403

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
chloromethyl chlorosulfate (CMCS), a reactive chemical intermediate of significant interest in
organic synthesis and drug development. Due to the limited availability of published
experimental spectra, this document presents a combination of reported analytical methods
and predicted spectroscopic data based on established principles of Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data

The following tables summarize the predicted and reported spectroscopic data for
chloromethyl chlorosulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR data for chloromethyl chlorosulfate is not readily available in the public
domain. However, based on the chemical structure (CICH20S0:Cl), the expected *H and 3C
NMR chemical shifts can be predicted.

Table 1: Predicted *H and 3C NMR Data for Chloromethyl Chlorosulfate
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Predicted Chemical o
Nucleus . Multiplicity Notes
Shift (6, ppm)

The methylene
protons are
deshielded by the

1H 5.8-6.2 Singlet adjacent
electronegative
chlorine atom and the

chlorosulfate group.

The carbon atom is

significantly

deshielded due to the
_ direct attachment of

13C 75 -85 Singlet )

two highly

electronegative

groups (Cl and

0S0:Cl).

Note: Predictions are based on standard chemical shift ranges for similar functional groups.
The actual experimental values may vary depending on the solvent and spectrometer
frequency.

Infrared (IR) Spectroscopy

While some commercial suppliers confirm that the infrared spectrum of their chloromethyl
chlorosulfate conforms to a standard, the actual spectrum is not provided.[1] The
characteristic IR absorption bands can be predicted based on the functional groups present in
the molecule.

Table 2: Predicted IR Absorption Data for Chloromethyl Chlorosulfate

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b1222403?utm_src=pdf-body
https://www.benchchem.com/product/b1222403?utm_src=pdf-body
https://www.thermofisher.com/order/catalog/product/330800250
https://www.benchchem.com/product/b1222403?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Predicted
Functional Group Vibrational Mode Absorption Range Intensity
(cm™)
S=0 (Sulfonyl) Asymmetric Stretch 1420 - 1380 Strong
S=0 (Sulfonyl) Symmetric Stretch 1200 - 1170 Strong
C-O Stretch 1050 - 1000 Strong
S-0 Stretch 900 - 800 Strong
C-Cl Stretch 800 - 600 Strong
C-H Stretch 3020 - 2950 Medium
CH:z Bend (Scissoring) 1480 - 1440 Medium

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of chloromethyl chlorosulfate

are not explicitly published. However, standard procedures for NMR and IR spectroscopy of

liquid samples can be applied. The synthesis of chloromethyl chlorosulfate has been
described in the literature.[2][3][4]

Synthesis of Chloromethyl Chlorosulfate

Chloromethyl chlorosulfate is typically synthesized by the reaction of dichloromethane with

sulfur trioxide.[2] The reaction can be catalyzed by trimethyl borate to increase the reaction

rate.[2]

Reaction: CH2Clz2 + SO3 —» CICH20S0:CI

A general procedure involves the slow addition of sulfur trioxide to dichloromethane at a

controlled temperature.[4] The reaction progress can be monitored using *H NMR

spectroscopy.[2][5] The product is then isolated and purified by distillation.

NMR Spectroscopy Protocol (General)
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Sample Preparation: Prepare a solution of chloromethyl chlorosulfate (typically 5-25 mg)
in a deuterated solvent (e.g., CDCIs3) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

'H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o This typically requires a larger number of scans than *H NMR due to the lower natural
abundance of the 13C isotope.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (General)

Sample Preparation: As chloromethyl chlorosulfate is a liquid, the spectrum can be
obtained neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

o

Record a background spectrum of the clean salt plates.

[¢]

Place the sample between the plates and acquire the sample spectrum.

[e]

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
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+ Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for chloromethyl

chlorosulfate.

In-process Reaction Monitoring
(*H NMR)

crude product

Reaction Vessel
(Controlled Temperature)

Dichloromethane (CH2Cl2) + Sulfur Trioxide (SOs)

Chloromethyl Chlorosulfate
(CICH20S0:ClI)

Distillation

Click to download full resolution via product page
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Synthesis

Synthesis of
Chloromethyl Chlorosulfate

Spectroscopic Analysis

NMR Spectroscopy
(*H and 13C)

IR Spectroscopy

[Data Interpretation

Structural Confirmation

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1222403?utm_src=pdf-body
https://www.benchchem.com/product/b1222403?utm_src=pdf-body
https://www.benchchem.com/product/b1222403?utm_src=pdf-body-img
https://www.benchchem.com/product/b1222403?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Analytical workflow for the characterization of chloromethyl chlorosulfate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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